3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-26-18-12-7-15(14-19(18)27-4-2)21(25)22-16-8-10-17(11-9-16)23-13-5-6-20(23)24/h7-12,14H,3-6,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFPKDCKPEHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline to yield the desired benzamide.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing. Common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidinone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher LogP (2.8 vs. 2.1 in dimethoxy analog) reflects increased lipophilicity from ethoxy groups, which may enhance blood-brain barrier penetration.
- The pyrazolopyrimidine derivative () exhibits poor aqueous solubility due to its bulky heterocycle.
Biological Activity
3,4-Diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.41 g/mol. The compound features a benzamide backbone with diethoxy and pyrrolidine substituents, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-diethoxybenzoic acid with an appropriate amine under controlled conditions to yield the desired amide. The reaction can be facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant effects. For instance, in a study using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, several derivatives showed promising results. Notably, compounds similar to this compound exhibited effective seizure control with ED50 values indicating their potency in preventing seizures .
Analgesic Properties
In addition to anticonvulsant effects, this compound has been evaluated for analgesic properties. Research indicates that certain derivatives demonstrate antinociceptive activity in formalin-induced pain models. The mechanisms underlying these effects may involve modulation of pain pathways through interaction with opioid receptors or other neurotransmitter systems .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- GABA Receptors : Compounds with similar structures have been shown to enhance GABAergic transmission, thereby exerting anticonvulsant effects.
- Calcium Channels : Some studies suggest that these compounds may inhibit voltage-gated calcium channels, contributing to their anticonvulsant and analgesic properties.
Case Study 1: Anticonvulsant Efficacy
A study involving the administration of this compound in animal models demonstrated a significant reduction in seizure frequency and duration compared to control groups. The results indicated that the compound could serve as a potential therapeutic agent for epilepsy management.
Case Study 2: Pain Management
In a clinical setting, derivatives of this compound were tested for their efficacy in managing chronic pain conditions. Patients reported reduced pain levels and improved quality of life metrics after treatment with formulations containing this compound.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other known compounds is essential:
| Compound Name | Anticonvulsant Activity | Analgesic Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | GABAergic enhancement |
| Similar Benzamide Derivative A | Moderate | High | Calcium channel inhibition |
| Similar Benzamide Derivative B | Low | High | Opioid receptor modulation |
Q & A
Basic Research Questions
Q. What are the critical considerations in designing a synthetic route for 3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide core via nucleophilic acyl substitution. Key steps include:
- Protecting the pyrrolidinone moiety to prevent undesired side reactions during coupling .
- Optimizing reaction conditions (e.g., solvent choice, temperature, catalysts like triethylamine) to enhance yield and purity .
- Final deprotection and purification using techniques such as column chromatography or recrystallization .
- Analytical Validation: Confirm structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify substituent positions and absence of impurities .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer: Utilize a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: Assign peaks for ethoxy groups (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and the pyrrolidinone carbonyl (δ ~170–175 ppm in -NMR) .
- HPLC: Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Elemental Analysis: Verify C, H, N percentages within ±0.4% of theoretical values .
Q. What physicochemical properties are critical to assess during initial characterization?
- Key Parameters:
- Solubility: Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy; note low aqueous solubility common in benzamides .
- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- LogP: Estimate via shake-flask method or computational tools (e.g., XLogP3) to predict lipophilicity .
Q. What are common side reactions observed during synthesis, and how are they mitigated?
- Common Issues:
- Hydrolysis of the amide bond under acidic/basic conditions: Avoided by using anhydrous solvents and controlled pH .
- Incomplete coupling: Addressed by optimizing stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time .
- Mitigation Strategies: Monitor reactions via TLC and intermediate characterization .
Q. What in vitro assays are typically used for initial biological screening?
- Approach:
- Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC determination) .
- Cell Viability Assays: Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) analyzed for this compound in pharmacological studies?
- Methodology:
- Substituent Variation: Synthesize analogs with modified ethoxy groups (e.g., methoxy, fluoro) or pyrrolidinone replacements .
- In Vitro Profiling: Compare IC values across analogs to identify critical functional groups .
- Computational Docking: Use AutoDock or Schrödinger to predict binding modes with targets (e.g., enzymes, receptors) .
Q. How can discrepancies in biological activity data across similar benzamide derivatives be resolved?
- Analysis Framework:
- Assay Conditions: Compare buffer pH, incubation times, and cell lines used (e.g., HEK293 vs. HeLa) .
- Compound Stability: Assess degradation in assay media via LC-MS to rule out false negatives .
- Target Selectivity: Use selectivity panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Q. What methodologies evaluate the compound’s solubility and stability under physiological conditions?
- Experimental Design:
- pH-Dependent Solubility: Measure solubility in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids .
- Forced Degradation Studies: Expose to heat, light, and oxidants (e.g., HO) followed by HPLC analysis to identify degradation products .
Q. How is computational modeling integrated into understanding the compound’s mechanism of action?
- Workflow:
- Molecular Dynamics (MD) Simulations: Simulate ligand-target interactions over 100 ns to assess binding stability .
- QSAR Modeling: Develop predictive models using descriptors like molar refractivity and topological polar surface area (TPSA) .
Q. What strategies validate the compound’s biological targets and mechanisms?
- Validation Steps:
- Target Knockdown: Use siRNA or CRISPR to confirm reduced activity in target-deficient cells .
- Biophysical Assays: Surface plasmon resonance (SPR) or ITC to measure binding affinity (K) .
- In Vivo Pharmacokinetics: Monitor plasma half-life and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
